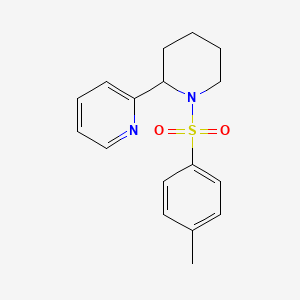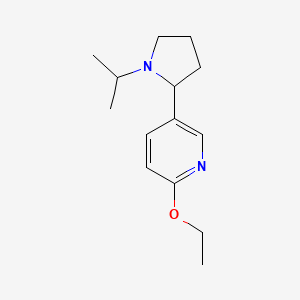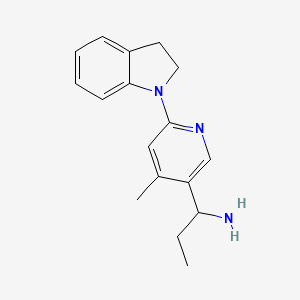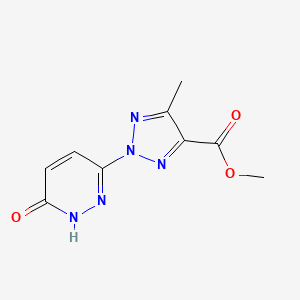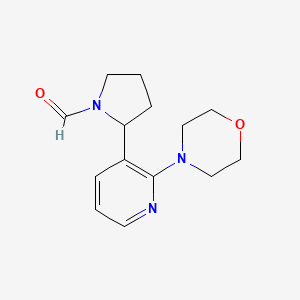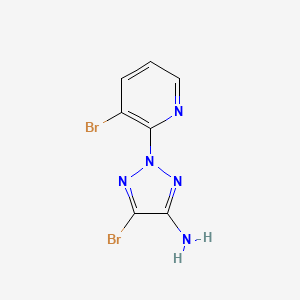
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that features both bromine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyridine derivatives followed by cyclization reactions to form the triazole ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of environmentally friendly solvents are often employed to scale up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states, and reduction reactions can be used to modify the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but contains a fluorine atom instead of a second bromine atom.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a second bromine atom.
Uniqueness
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is unique due to the presence of both bromine atoms and the triazole ring, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or specific electronic properties .
Properties
Molecular Formula |
C7H5Br2N5 |
|---|---|
Molecular Weight |
318.96 g/mol |
IUPAC Name |
5-bromo-2-(3-bromopyridin-2-yl)triazol-4-amine |
InChI |
InChI=1S/C7H5Br2N5/c8-4-2-1-3-11-7(4)14-12-5(9)6(10)13-14/h1-3H,(H2,10,13) |
InChI Key |
RRFAZAWLXHXIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2N=C(C(=N2)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



